molecular formula C11H12N2O5 B8749429 Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl-

Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl-

Cat. No. B8749429
M. Wt: 252.22 g/mol
InChI Key: FLRMXQXGJLDUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl- is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methanone, (3-hydroxy-4-nitrophenyl)-4-morpholinyl-

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(3-hydroxy-4-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H12N2O5/c14-10-7-8(1-2-9(10)13(16)17)11(15)12-3-5-18-6-4-12/h1-2,7,14H,3-6H2

InChI Key

FLRMXQXGJLDUMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4-nitrobenzoic acid (10.00 g) in dry N,N-dimethylformamide (150 ml), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (12.56 g), 1-hydroxybenzotriazole (8.86 g), triethylamine (7.18 g), and morpholine (5.71 g) were added successively. A mixture was stirred at room temperature for 23 hours, and the solvent was evaporated in a bath at 80° C. under reduced pressure to a solution volume of approximately 100 ml. Ethyl acetate (400 ml) was added to the residue, and the mixture was washed with 1N HCl aqueous solution (100 ml), water (200 ml), saturated sodium carbonate aqueous solution (50 ml), and water (150 ml). The organic layer was dried over anhydrous magnesium sulfate, and concentrated to obtain the compound ([3]-(32)-587) (7.89 g) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.18 g
Type
solvent
Reaction Step One

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